
Erythrartine
Overview
Description
Erythrartine (CAS: 51666-26-3) is an erythrinan alkaloid isolated primarily from plants of the Erythrina genus, such as Erythrina lysistemon and Erythrina verna. It belongs to a class of nitrogen-containing secondary metabolites characterized by a tetracyclic skeleton with a benzofuran moiety . Its molecular formula is C₁₈H₂₃NO₄, with a molecular weight of 329.38 g/mol .
Key structural features include:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythrartine involves multiple steps, starting from simpler precursors. One common synthetic route includes the use of ceric ammonium nitrate in acetonitrile, followed by reduction with lithium aluminum hydride in diethyl ether and tetrahydrofuran . The overall yield of this multi-step reaction is moderate, with each step requiring precise control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the seeds and flowers of Erythrina species, is a viable method . This involves solvent extraction followed by chromatographic purification to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Erythrartine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate in acetonitrile is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride in diethyl ether and tetrahydrofuran is used for reduction reactions.
Substitution: Various nucleophiles can be used to introduce different functional groups into the this compound molecule.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of erythrinan alkaloids.
Medicine: Potential therapeutic agent for the treatment of epilepsy and anxiety disorders.
Industry: Explored for its insecticidal properties, particularly against pests like the cotton aphid.
Mechanism of Action
Erythrartine exerts its effects primarily through interactions with the central nervous system . It is believed to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate . By enhancing GABAergic activity and inhibiting excitatory neurotransmission, this compound can prevent seizures and reduce anxiety .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Erythrartine shares its erythrinan core with several alkaloids, but subtle structural differences lead to distinct pharmacological profiles. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison
Key Findings
Structural Differentiation :
- The 11β-hydroxy group in this compound enhances its anticonvulsant efficacy compared to erythravine (11α-hydroxy), which lacks this activity .
- Methoxy vs. Keto Groups : Erysotramidine’s 10,11-diketo substitution reduces its central nervous system (CNS) activity but increases anti-inflammatory effects, unlike this compound’s methoxy-hydroxy combination .
Pharmacological Divergence :
- This compound uniquely prevents seizures induced by multiple chemoconvulsants (e.g., pilocarpine, pentylenetetrazol) without motor impairment, a trait absent in structurally similar erysotrine .
- Unlike erythratine, which requires an 8-oxo group for neuroprotection, this compound’s bioactivity depends on its 11β-hydroxy-methoxy configuration .
Analytical Data :
- Mass Spectrometry : this compound shows a [M + H]+ ion at m/z 330.1696, with fragmentation patterns indicating methyl loss (±15 Da) from methoxy groups .
- UV Absorbance : Unlike DOPA methyl ether (UV max 270 nm), this compound lacks detectable UV absorption, complicating its identification in crude extracts .
Biological Activity
Erythrartine, an alkaloid derived from the Erythrina genus, has garnered significant attention due to its diverse biological activities. This article synthesizes current research findings on the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and data tables.
Chemical Structure and Isolation
This compound is classified as a dimeric alkaloid, primarily isolated from the inflorescences of Erythrina verna and other species within the Erythrina genus. The structure of this compound features a complex arrangement of carbon and nitrogen atoms, contributing to its unique biological properties.
1. Neuroprotective Effects
This compound exhibits neuroprotective properties, which have been explored in various studies. It has shown potential in reducing neuronal damage and improving cognitive functions in animal models. For instance, a study indicated that this compound could prevent cognitive decline associated with neurodegenerative conditions.
- Case Study : In a rodent model of Alzheimer's disease, administration of this compound resulted in improved performance in memory tasks compared to controls, suggesting its potential as a neuroprotective agent.
2. Anticonvulsant Activity
This compound has been evaluated for its anticonvulsant effects. Research indicates that it may modulate neurotransmitter systems involved in seizure activity.
- Findings : A study demonstrated that intraventricular administration of this compound at doses of 3 µg/µl significantly reduced seizure frequency in induced models, highlighting its potential for treating epilepsy .
3. Muscle Relaxant Properties
The alkaloid has also been noted for its muscle relaxant effects. Compounds related to this compound have been used in clinical settings to alleviate muscle spasms.
- Research Evidence : The efficacy of β-erythroidine (a derivative) as a muscle relaxant has been documented, with this compound showing similar activity profiles .
Biological Activity Summary Table
The biological activities of this compound are attributed to its interaction with various molecular targets:
- NMDA Receptor Modulation : this compound may inhibit NMDA receptor currents, which are critical in excitatory neurotransmission and have been implicated in seizure activities.
- Neurotransmitter Regulation : It appears to influence the levels of key neurotransmitters such as acetylcholine and GABA, contributing to its anticonvulsant and muscle relaxant effects.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing Erythrartine’s physicochemical stability under varying environmental conditions?
To assess stability, employ accelerated stability testing (e.g., thermal stress at 40–60°C, humidity cycles) combined with HPLC-UV or LC-MS for degradation product identification. Include control batches and validate methods per ICH Q2(R1) guidelines . For reproducibility, document equipment calibration, solvent purity, and statistical power analysis for sample size determination .
Q. How can researchers address discrepancies in reported solubility profiles of this compound across different solvent systems?
Conduct systematic solubility studies using standardized protocols (e.g., shake-flask method) with controlled temperature (±0.5°C) and pH (±0.1 units). Compare results against prior literature, noting solvent polarity indices and potential polymorphic forms. Use ANOVA to analyze inter-study variability and consider co-solvency effects .
Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s biological activity?
Prioritize target-specific assays (e.g., enzyme inhibition kinetics, receptor-binding studies) with positive/negative controls. Validate assay conditions using Z’-factor analysis to ensure robustness. For cytotoxicity, use multi-dose MTT assays across ≥3 cell lines, reporting IC₅₀ values with 95% confidence intervals .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory findings on this compound’s pharmacokinetic (PK) behavior in rodent vs. non-rodent models?
Employ cross-species PK studies with matched dosing regimens (e.g., allometric scaling). Collect serial plasma samples for LC-MS/MS analysis, and apply compartmental modeling (e.g., NONMEM) to identify species-specific metabolic pathways. Include bile-duct cannulated models to assess enterohepatic recirculation .
Q. What computational strategies can validate this compound’s proposed mechanism of action when experimental data is inconclusive?
Combine molecular dynamics simulations (e.g., GROMACS) with free-energy perturbation calculations to predict ligand-target binding affinities. Cross-validate with cryo-EM or X-ray crystallography data if available. Use Bayesian statistics to quantify uncertainty in docking scores .
Q. Which statistical approaches are optimal for analyzing dose-response relationships in this compound’s efficacy studies with heterogeneous patient-derived samples?
Apply mixed-effects models (e.g., nlme in R) to account for inter-sample variability. For non-linear responses, use four-parameter logistic regression (4PL) with bootstrapping to estimate EC₅₀ and Hill coefficients. Report adjusted R² and AIC values to compare model fits .
Q. Methodological & Ethical Considerations
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives with complex stereochemistry?
Document chiral separation methods (e.g., SFC or chiral HPLC) and provide ≥3 independent replicates for optical rotation/[α]D values. Share synthetic protocols via open repositories (e.g., Zenodo) with detailed NMR (1H, 13C, DEPT-Q) and HRMS data .
Q. What ethical frameworks apply to in vivo studies investigating this compound’s chronic toxicity?
Adhere to ARRIVE 2.0 guidelines for animal studies, including power analysis to minimize subject numbers. Implement blinded histopathological assessments and predefine humane endpoints. For translational work, consult institutional review boards (IRBs) on informed consent protocols in human tissue research .
Q. Data Synthesis & Interpretation
Q. How should meta-analyses be structured to reconcile conflicting clinical trial outcomes for this compound-based therapies?
Follow PRISMA guidelines, registering the protocol prospectively (e.g., PROSPERO). Use random-effects models to pool odds ratios, assessing heterogeneity via I² statistics. Perform sensitivity analyses excluding high-risk-of-bias studies and publish funnel plots to evaluate publication bias .
Q. What criteria determine the validity of novel this compound biomarkers identified through multi-omics approaches?
Validate candidates via orthogonal methods (e.g., ELISA for proteomic hits, qPCR for transcriptomic signals). Apply receiver operating characteristic (ROC) analysis to assess diagnostic accuracy (AUC ≥0.8 preferred). Share raw omics data in public repositories (e.g., GEO, PRIDE) with MIAME-compliant metadata .
Properties
IUPAC Name |
(2R,9R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWCVLZNFFVFTR-AXHNFQJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC(=C(C=C34)OC)OC)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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